molecular formula C16H14N2O2S B2660001 2-[(2-Methylbenzyl)sulfonyl]quinoxaline CAS No. 338977-87-0

2-[(2-Methylbenzyl)sulfonyl]quinoxaline

Cat. No.: B2660001
CAS No.: 338977-87-0
M. Wt: 298.36
InChI Key: YSKUMRJQXCGCBL-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)sulfonyl]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has been extensively investigated for its potential use in various scientific fields due to its unique properties and functional groups.


Synthesis Analysis

The synthesis of this compound involves the C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy . This method is mild, facile, and environmentally friendly, exhibiting good atomic economy and excellent functional group tolerance . It effectively solved the long-standing problems in the C2 transformation of quinoxalinones .


Molecular Structure Analysis

The molecular structure of this compound is derived from the quinoxaline core, which is a bicyclic compound with fused benzene and pyrazine rings . The 2-[(2-Methylbenzyl)sulfonyl] group is attached to the quinoxaline core, adding to its complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve the sulfonylation of quinoxalinones . The sulfonylation occurs at the C2 position of the quinoxaline core, resulting in 2-sulfonyloxylated quinoxalines .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Research has explored the synthesis of pharmaceutical compounds using quinoxaline derivatives. For instance, Imamoto et al. (2012) developed P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the utility of these catalysts in preparing chiral pharmaceutical ingredients (Imamoto et al., 2012). This emphasizes the role of quinoxaline derivatives in facilitating efficient and selective synthesis processes, crucial for pharmaceutical development.

Anticancer and Radiosensitizing Evaluation

Quinoxaline derivatives have also been evaluated for their anticancer and radiosensitizing potential. Ghorab et al. (2015) synthesized and tested a series of quinoline and pyrimidoquinoline derivatives, showing significant activity against liver cancer cells (Ghorab et al., 2015). Such studies highlight the potential of quinoxaline derivatives in cancer therapy, offering new avenues for treatment strategies.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been a focus of research, demonstrating the compound's potential in addressing bacterial infections. Vieira et al. (2014) reported the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains, suggesting new drugs for antimicrobial chemotherapy (Vieira et al., 2014). This underscores the versatility of quinoxaline derivatives in developing antimicrobial agents.

Chemical Synthesis and Catalysis

Quinoxaline derivatives are used in the development of catalysts and in chemical synthesis processes. Mastalir et al. (2016) showcased the synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes, highlighting the sustainable and practical aspects of these reactions (Mastalir et al., 2016). This research demonstrates the compound's utility in green chemistry and its contribution to environmentally friendly synthesis methods.

Future Directions

Quinoxaline derivatives, including 2-[(2-Methylbenzyl)sulfonyl]quinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The current focus is on developing newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfonyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-12-6-2-3-7-13(12)11-21(19,20)16-10-17-14-8-4-5-9-15(14)18-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKUMRJQXCGCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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